molecular formula C13H18F3N3O6S B12335072 Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-

Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-

Cat. No.: B12335072
M. Wt: 401.36 g/mol
InChI Key: PXDPYFCCDKNJID-QZPVKTSASA-N
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Description

Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- is a modified nucleoside compound. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The modification involves the addition of a methyl(trifluoroacetyl)amino group and a thio group, which can significantly alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- typically involves multiple steps. One common method includes the trifluoromethylation of uridine derivatives. This process can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol derivative.

Scientific Research Applications

Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- has several scientific research applications:

Mechanism of Action

The mechanism by which uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- exerts its effects involves its incorporation into RNA molecules. This incorporation can alter the structure and function of the RNA, affecting various biological processes. The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA synthesis and protein translation .

Comparison with Similar Compounds

Similar Compounds

    5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: This compound has a similar structure but lacks the thio group.

    Methylaminomethyl uridine: This compound has a similar modification but without the trifluoroacetyl group.

Uniqueness

Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- is unique due to the presence of both the trifluoroacetyl and thio groups. These modifications can significantly enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H18F3N3O6S

Molecular Weight

401.36 g/mol

IUPAC Name

N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidene-1,3-diazinan-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide

InChI

InChI=1S/C13H18F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h5-8,10,20-22H,2-4H2,1H3,(H,17,23,26)/t5?,6-,7-,8-,10-/m1/s1

InChI Key

PXDPYFCCDKNJID-QZPVKTSASA-N

Isomeric SMILES

CN(CC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F

Canonical SMILES

CN(CC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F

Origin of Product

United States

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